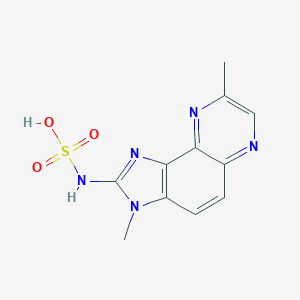

Meiqx N2-sulfamic acid

Description

Properties

CAS No. |

115781-40-3 |

|---|---|

Molecular Formula |

C11H11N5O3S |

Molecular Weight |

293.3 g/mol |

IUPAC Name |

(3,8-dimethylimidazo[4,5-f]quinoxalin-2-yl)sulfamic acid |

InChI |

InChI=1S/C11H11N5O3S/c1-6-5-12-7-3-4-8-10(9(7)13-6)14-11(16(8)2)15-20(17,18)19/h3-5H,1-2H3,(H,14,15)(H,17,18,19) |

InChI Key |

CGJDLJCQPGFMKQ-UHFFFAOYSA-N |

SMILES |

CC1=CN=C2C=CC3=C(C2=N1)N=C(N3C)NS(=O)(=O)O |

Canonical SMILES |

CC1=CN=C2C=CC3=C(C2=N1)N=C(N3C)NS(=O)(=O)O |

Other CAS No. |

115781-40-3 |

Synonyms |

N-(3,8-Dimethylimidazo(4,5-f)quinoxalin-2-yl)sulfamic acid |

Origin of Product |

United States |

Chemical Synthesis and Derivatization Strategies of Meiqx N2 Sulfamic Acid

Synthetic Routes for MeIQx N2-Sulfamic Acid and Analogues

The generation of MeIQx N2-sulfamic acid and related compounds relies on a multi-stage process, beginning with the construction of the fundamental imidazoquinoxaline scaffold, followed by specific functionalization.

The foundational structure of MeIQx, a tricyclic imidazoquinoxaline system, has been the subject of various synthetic efforts since its initial isolation and identification. nih.gov The first synthesis confirmed its structure by methylating 6-amino-3-methyl-5-nitroquinoxaline, followed by reduction of the nitro group to an amine, and subsequent cyclization with cyanogen (B1215507) bromide to form the imidazole (B134444) ring. nih.gov

Over time, more refined and efficient synthetic routes have been developed to improve yield and versatility. These improved methods include:

Synthesis from 4-fluoro-ortho-phenylenediamine : This approach provides a reliable route to the quinoxaline (B1680401) portion of the molecule. nih.gov

Benzoselenadiazole intermediate : An alternative strategy that proceeds through a benzoselenadiazole intermediate has also been reported. nih.gov

Copper-promoted quinoxaline formation : This method utilizes copper catalysis to facilitate the key quinoxaline ring formation. nih.gov

A particularly versatile and regiospecific synthesis was developed to prepare various dimethyl- and trimethyl-substituted 2-aminoimidazoquinoxaline (IQx) isomers, including MeIQx. lookchem.com This strategy's key step is a photodehydrohalogenative cyclization of specifically substituted pyrazinylimidazolylethylene intermediates, which are constructed from common pyrazine (B50134) and imidazole precursors. lookchem.com This method allows for precise control over the placement of methyl groups, which is crucial for unambiguously identifying different isomers found in cooked foods. lookchem.com

| Synthetic Approach | Key Intermediates/Reagents | Reference |

|---|---|---|

| Initial Confirmation Synthesis | 6-amino-3-methyl-5-nitroquinoxaline, Cyanogen bromide | Kasai et al. (1981a) nih.gov |

| Improved Route | 4-fluoro-ortho-phenylenediamine | Grivas & Olsson (1985) nih.gov |

| Regiospecific Synthesis | Pyrazinylimidazolylethylene intermediates | Rapoport, H. et al. (1992) lookchem.com |

MeIQx N2-sulfamic acid is recognized as a phase II metabolite of MeIQx, formed in vivo through the action of sulfotransferase enzymes. nih.govnih.gov While its formation is a known metabolic pathway, the direct chemical synthesis in a laboratory setting requires the specific sulfonylation of the exocyclic N2-amino group of MeIQx.

The chemical conversion of a primary aromatic amine like MeIQx to its corresponding sulfamic acid can be achieved using a sulfonating agent. A standard laboratory procedure for this type of transformation involves reacting the parent amine with a sulfur trioxide complex, such as sulfur trioxide-pyridine or sulfur trioxide-dimethylformamide. These reagents are effective at sulfonylating amino groups under controlled conditions, thereby preventing unwanted side reactions. The general reaction involves the nucleophilic attack of the N2-amino group of MeIQx on the sulfur atom of the SO₃ complex, followed by proton transfer to yield the final N2-sulfamic acid conjugate. The precise optimization of reaction conditions, including solvent, temperature, and stoichiometry, would be critical to ensure high-yield conversion of MeIQx to its target N2-sulfamic acid derivative.

While various efficient syntheses for the MeIQx core have been reported, the literature primarily focuses on producing analytical quantities for identification and mutagenicity testing. nih.govlookchem.com Methodologies specifically designed for the gram-scale synthesis of MeIQx or its N2-sulfamic acid conjugate are not extensively detailed in published research. The development of such preparative methods would require adapting existing synthetic routes for larger scales, focusing on cost-effective reagents, purification efficiency, and process safety. The improved synthetic routes reported by Grivas, Olsson, and Knapp provide a foundation for potential scale-up of the MeIQx core synthesis. nih.gov However, subsequent large-scale conversion to the N2-sulfamic acid would necessitate further process development to handle the larger quantities of material and ensure consistent product quality.

Preparation of Isotopically Labeled MeIQx N2-Sulfamic Acid Derivatives for Mechanistic and Analytical Studies

Isotopically labeled analogues of MeIQx and its metabolites are indispensable tools for quantitative analysis, metabolic fate studies, and as internal standards in mass spectrometry. nih.govnih.gov Both radiolabeling and stable isotope labeling techniques have been applied.

Radiolabeling with carbon-14 (B1195169) (¹⁴C) is a powerful technique for tracing the distribution and excretion of xenobiotics. An improved synthesis of [2-¹⁴C]-MeIQx has been developed, which allows for highly sensitive detection in biological samples. researchgate.net This synthesis likely incorporates the ¹⁴C label during the cyclization step to form the imidazole ring, for example, by using [¹⁴C]cyanogen bromide. nih.gov Studies utilizing ¹⁴C-MeIQx administered to animal models have been crucial in determining its absorption, tissue distribution, and elimination pathways. nih.gov For instance, after oral or intravenous administration of ¹⁴C-MeIQx, radioactivity has been tracked throughout the body, with persistence observed in organs like the liver and kidneys. nih.gov

Stable isotope labeling offers a non-radioactive alternative for quantitative and structural analysis, particularly in mass spectrometry-based methods. chempep.com The synthesis of MeIQx labeled with stable isotopes has been reported and is critical for its accurate quantification in complex matrices like cooked food and biological fluids. nih.gov

Deuterium (B1214612) (²H) Labeling : Deuterium-labeled MeIQx has been used as an internal standard for liquid chromatography-thermospray-mass spectrometry analysis. nih.gov The introduction of deuterium can be achieved through various synthetic methods, such as the reduction of a suitable precursor with a deuterium source like lithium aluminum deuteride. nih.gov

Carbon-13 (¹³C) and Nitrogen-15 (¹⁵N) Labeling : The synthesis of [¹³C, ¹⁵N₂]-MeIQx has been reported, providing a heavily labeled internal standard for high-precision quantification. nih.gov The incorporation of these isotopes involves using labeled starting materials in the total synthesis of the imidazoquinoxaline core. researchgate.netnih.gov For instance, ¹⁵N atoms can be incorporated by using ¹⁵N-labeled anilines or other nitrogen-containing precursors in the construction of the quinoxaline ring system. rsc.org Similarly, ¹³C atoms can be introduced using ¹³C-labeled building blocks at specific positions within the carbon skeleton. nih.govnih.gov These stable isotope-labeled compounds are essential for differentiating metabolites from the parent compound and for performing accurate quantification in metabolic studies. chempep.com

| Isotope | Labeling Approach | Application | Reference |

|---|---|---|---|

| ¹⁴C | Incorporation of [¹⁴C]cyanogen bromide during imidazole ring formation. | Metabolic fate, distribution, and excretion studies. | nih.govresearchgate.net |

| ²H (Deuterium) | Use of deuterium-labeled reagents in synthesis. | Internal standard for mass spectrometry. | nih.gov |

| ¹³C | Use of ¹³C-labeled precursors in total synthesis. | Internal standard, mechanistic studies. | nih.gov |

| ¹⁵N | Use of ¹⁵N-labeled precursors (e.g., anilines) in total synthesis. | Internal standard, tracing nitrogen fate in metabolic pathways. | nih.govrsc.org |

Exploration of Sulfamic Acid as a Catalyst in Organic Synthesis Relevant to HCA Derivatives and Heterocyclic Compounds

Sulfamic acid (H₂NSO₃H) has emerged as a versatile and environmentally benign catalyst in organic synthesis. organic-chemistry.orgiaea.org Its properties as a non-volatile, non-hygroscopic, and inexpensive solid acid make it a favorable alternative to conventional Brønsted and Lewis acid catalysts. organic-chemistry.org Its application in the synthesis of heterocyclic compounds, which form the core structure of HCAs like MeIQx, is of particular relevance.

A common method for sulfamation involves the reaction of a primary or secondary amine with a sulfur trioxide source, such as a pyridine-sulfur trioxide complex. wikipedia.org For a complex scaffold like MeIQx, with its exocyclic amino group, a direct N-sulfamation could be envisioned. The reaction would likely proceed by the nucleophilic attack of the amino group on the sulfur atom of the sulfur trioxide complex.

Proposed Synthetic Route for MeIQx N2-Sulfamic Acid:

Starting Material: 2-amino-3,8-dimethylimidazo[4,5-f]quinoxaline (MeIQx)

Reagent: Pyridine-sulfur trioxide complex (Py·SO₃) or a similar sulfating agent.

Solvent: Anhydrous aprotic solvent such as pyridine (B92270) or dimethylformamide (DMF).

Procedure: MeIQx would be dissolved in the chosen solvent, and the sulfating agent would be added, likely at a controlled temperature to manage the exothermic nature of the reaction. The reaction progress would be monitored by techniques like thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC). Upon completion, the product, MeIQx N2-sulfamic acid, would be isolated and purified.

The challenge in such a synthesis lies in the potential for side reactions, such as sulfonation on the aromatic rings of the quinoxaline system. However, the exocyclic amino group is generally more nucleophilic, favoring the desired N-sulfamation. The choice of sulfating agent and reaction conditions would be crucial to ensure selectivity. For instance, milder sulfamating agents have been developed to improve selectivity in complex molecules. acs.org

Sulfamic acid and its derivatives have proven to be effective organocatalysts in multicomponent reactions (MCRs) for the synthesis of diverse heterocyclic compounds. organic-chemistry.orgchemrxiv.org MCRs are highly efficient processes where three or more reactants combine in a single step to form a product that incorporates all or most of the atoms of the starting materials.

One of the most notable examples is the Biginelli reaction, a one-pot synthesis of dihydropyrimidinones (DHPMs) from an aldehyde, a β-ketoester, and urea (B33335) or thiourea. N-alkylated sulfamic acid derivatives have been successfully employed as acidic organocatalysts in this reaction, leading to good to excellent yields of DHPMs. organic-chemistry.orgnih.govthieme-connect.com The catalytic efficiency of these sulfamic acid derivatives is attributed to their convenient acidity and the presence of a zwitterionic form in solution. organic-chemistry.org

The use of sulfamic acid as a catalyst offers several advantages in the context of synthesizing HCA-related structures:

Green Chemistry: It is considered a green catalyst due to its low toxicity, stability, and recyclability. iaea.orgnasu-periodicals.org.ua

Efficiency: It often leads to high yields and shorter reaction times. nasu-periodicals.org.ua

Versatility: It can be used in a variety of reactions to form both carbon-carbon and carbon-heteroatom bonds. organic-chemistry.org

Table 1: Examples of Multicomponent Reactions Catalyzed by Sulfamic Acid Derivatives

| Reaction Name | Reactants | Product | Catalyst | Reference |

|---|---|---|---|---|

| Biginelli Reaction | Aldehyde, β-Ketoester, Urea/Thiourea | Dihydropyrimidinone | N-alkylated sulfamic acid | organic-chemistry.org, nih.gov, thieme-connect.com |

| Hantzsch Dihydropyridine Synthesis | Aldehyde, β-Ketoester, Ammonia | Dihydropyridine | Sulfamic acid | organic-chemistry.org |

| Synthesis of Quinoxalines | o-phenylenediamine, α-dicarbonyl compound | Quinoxaline | Sulfamic acid | researchgate.net |

The data in this table illustrates the broad applicability of sulfamic acid and its derivatives in the synthesis of a variety of heterocyclic scaffolds, which are foundational to more complex molecules like HCAs.

Metabolic Pathways and Enzymatic Biotransformation of Meiqx N2 Sulfamic Acid

Enzymatic Formation of MeIQx N2-Sulfamic Acid

The conjugation of a sulfonate group to the N2-amino position of MeIQx, forming MeIQx N2-sulfamic acid, is a phase II metabolic reaction catalyzed by sulfotransferase (SULT) enzymes. This process generally increases the water solubility of the compound, facilitating its excretion.

Cytosolic SULTs are responsible for the sulfonation of a wide array of substrates, including drugs, xenobiotics, and endogenous compounds. nih.govresearchgate.net Specific isoforms within the SULT superfamily have been identified as having a role in the metabolism of MeIQx.

Among the various human sulfotransferases, SULT1A1, a phenol (B47542) sulfotransferase, has been identified as a key enzyme in the sulfation of numerous compounds. nih.gov While multiple SULTs exist, SULT1A1 is recognized for its broad substrate specificity and its role in the metabolism of xenobiotics. The formation of sulfamate (B1201201) derivatives from amino compounds is a known reaction catalyzed by this enzyme family. nih.gov

The efficiency of enzymatic reactions is often described by kinetic parameters such as the Michaelis-Menten constant (Km) and the maximum velocity (Vmax). For sulfotransferases, these kinetics can be complex and may exhibit substrate inhibition at high substrate concentrations. nih.gov The rate of product formation is dependent on the concentrations of both the substrate (MeIQx) and the sulfonate donor, PAPS. nih.gov

Table 1: Kinetic Parameters of Sulfotransferase Activity

| Enzyme Family | General Kinetic Characteristics |

|---|

This is an interactive data table. You can sort by column.

The enzymatic activity of all sulfotransferases is dependent on the universal sulfonate donor molecule, 3'-phosphoadenosine-5'-phosphosulfate (PAPS). nih.govnih.gov The availability of PAPS within the cell is a critical factor that can influence the rate and extent of sulfonation reactions, including the formation of MeIQx N2-sulfamic acid.

Identification and Characterization of Involved Sulfotransferases (SULTs)

Interplay with Other MeIQx Metabolic Pathways within Biological Systems

The metabolic fate of MeIQx is not determined by a single pathway but rather by the interplay of several competing enzymatic systems. The balance between detoxification and bioactivation pathways is a key determinant of the genotoxic potential of MeIQx.

A primary route for the metabolic activation of MeIQx is N-oxidation, a reaction predominantly catalyzed by the cytochrome P450 enzyme, CYP1A2. nih.govnih.govnih.govresearchgate.net This step leads to the formation of N-hydroxy-MeIQx, a reactive intermediate. This hydroxylamine (B1172632) can then undergo further phase II conjugation reactions. The direct sulfamation of MeIQx at the N2-position to form MeIQx N2-sulfamic acid is considered a detoxification pathway. However, sulfonation of the N-hydroxy-MeIQx metabolite can lead to the formation of a reactive N-O-sulfonate ester, which is a potent mutagen. Thus, a competitive interplay exists between the detoxification pathway of direct N2-sulfamation and the bioactivation pathway involving N-oxidation followed by O-sulfonation. The induction of cytochrome P450 enzymes has been shown to decrease the level of sulfamate formation, suggesting a shift in the metabolic balance. nih.gov

Table 2: Compounds Mentioned in this Article

| Compound Name | Abbreviation |

|---|---|

| 2-amino-3,8-dimethylimidazo[4,5-f]quinoxaline | MeIQx |

| MeIQx N2-sulfamic acid | - |

| 3'-phosphoadenosine-5'-phosphosulfate | PAPS |

| N-hydroxy-MeIQx | - |

This is an interactive data table. You can sort and filter the data.

Competition and Cross-Talk with Glucuronidation Pathways for MeIQx and its Metabolites

The metabolic fate of MeIQx and its intermediates is not a singular path but rather a complex interplay of multiple enzymatic systems. Once MeIQx is metabolized by cytochrome P450 enzymes, particularly CYP1A2, to its reactive intermediate N-hydroxy-MeIQx, several phase II conjugation pathways compete to modify and eliminate this and other metabolites. The two primary competing pathways are sulfation, leading to the formation of MeIQx N2-sulfamic acid, and glucuronidation, catalyzed by UDP-glucuronosyltransferases (UGTs).

Generally, SULTs exhibit high affinity but low capacity for their substrates, meaning they are more efficient at low substrate concentrations. In contrast, UGTs typically have lower affinity but a higher capacity, becoming the dominant pathway at higher concentrations of MeIQx or its metabolites. This dynamic interplay ensures efficient detoxification across a range of exposure levels.

Dynamic Balance between Detoxification Products (e.g., MeIQx N2-sulfamic acid) and Bioactivated Metabolites

The metabolic processing of MeIQx represents a crucial balance between detoxification and bioactivation. The formation of MeIQx N2-sulfamic acid is a key detoxification route, converting the potentially harmful parent compound into a more water-soluble and readily excretable product. This pathway effectively diverts MeIQx from the bioactivation cascade.

The primary bioactivation step for MeIQx is its N-hydroxylation by CYP1A2 to form N-hydroxy-MeIQx. This intermediate can be further esterified by N-acetyltransferases (NATs) or sulfotransferases to form highly reactive species that can bind to DNA, forming adducts that are implicated in the initiation of carcinogenesis.

Therefore, the formation of MeIQx N2-sulfamic acid directly competes with the initial N-hydroxylation step and subsequent bioactivation pathways. A higher efficiency in the sulfamation of MeIQx will reduce the pool of the parent compound available for conversion to N-hydroxy-MeIQx, thereby shifting the balance towards detoxification and reducing the potential for genotoxicity. Computational modeling of MeIQx metabolism in human hepatocytes has indicated that the detoxification pathway, including the formation of sulfamic acid and other conjugates, is the predominant route. nih.gov

The ratio of detoxification products, such as MeIQx N2-sulfamic acid, to bioactivated metabolites can be influenced by genetic polymorphisms in the metabolizing enzymes (CYP1A2, SULTs, UGTs, and NATs), exposure to inducing or inhibiting agents, and physiological factors. This balance is a critical determinant of an individual's susceptibility to the potential carcinogenic effects of MeIQx.

Comparative Metabolism Studies of MeIQx N2-Sulfamic Acid across Different Biological Models

Significant species-specific differences have been observed in the metabolism of MeIQx, which has implications for the extrapolation of toxicological data from animal models to humans. These differences are evident in the activity of both phase I and phase II enzymes, leading to variations in the profile of metabolites, including MeIQx N2-sulfamic acid.

Analysis of Species-Specific Differences in Sulfamation Efficiency (e.g., Human Hepatocytes vs. Rodent Models)

Studies comparing the metabolism of MeIQx in human and rat liver microsomes have revealed notable differences in their metabolic capacities. acs.orgacs.org Human liver microsomes are significantly more active in the N-oxidation and C8-oxidation of MeIQx compared to their rat counterparts. acs.orgacs.org Rat liver microsomes, on the other hand, catalyze the C-5 hydroxylation of MeIQx, a detoxification pathway that is not observed in human liver microsomes. acs.orgacs.org

While direct quantitative comparisons of MeIQx N2-sulfamic acid formation between human hepatocytes and rodent models are limited, the observed differences in the initial metabolic steps suggest that the subsequent conjugation pathways, including sulfamation, will also vary. For instance, the higher rate of N-oxidation in human liver microsomes could lead to a greater production of N-hydroxy-MeIQx, which could then be a substrate for either detoxification via glucuronidation or further activation.

| Biological Model | Key Metabolic Features Related to MeIQx | Reference |

| Human Liver Microsomes | Higher activity in N-oxidation and C8-oxidation. | acs.orgacs.org |

| Rat Liver Microsomes | Lower activity in N-oxidation and C8-oxidation; catalyzes C-5 hydroxylation. | acs.orgacs.org |

Investigation of Factors Influencing Sulfamation Efficacy in Cellular and Subcellular Systems

The efficiency of MeIQx N2-sulfamic acid formation in cellular and subcellular systems is influenced by a variety of factors that can modulate the activity of the involved enzymes.

Enzyme Induction and Inhibition: The expression of sulfotransferases can be altered by exposure to various xenobiotics. For example, induction of cytochrome P450 enzymes by polychlorinated biphenyls has been shown to lead to a decreased level of sulfamate formation from MeIQx, suggesting a shift in metabolic pathways towards other conjugation reactions like glucuronidation. nih.gov Conversely, compounds that inhibit competing pathways could potentially enhance sulfamation.

Cofactor Availability: The synthesis of MeIQx N2-sulfamic acid is dependent on the availability of the universal sulfonate donor, PAPS. The intracellular concentration of PAPS can be a rate-limiting factor for sulfation reactions, especially at high substrate concentrations. Dietary factors and cellular energy status can influence PAPS availability and, consequently, the efficacy of sulfamation.

Genetic Polymorphisms: Variations in the genes encoding sulfotransferases can lead to interindividual differences in enzyme activity. Although the specific SULTs involved in MeIQx metabolism are not yet fully characterized, it is plausible that genetic polymorphisms in these enzymes could affect the rate of MeIQx N2-sulfamic acid formation, thereby influencing an individual's capacity to detoxify this compound.

Substrate Concentration: As mentioned previously, the concentration of MeIQx or its metabolites can influence whether sulfation or glucuronidation is the predominant pathway. At lower, environmentally relevant concentrations, the high-affinity SULTs are likely to play a more significant role in the detoxification of MeIQx through the formation of its N2-sulfamic acid derivative.

Advanced Analytical and Spectroscopic Characterization Methodologies for Meiqx N2 Sulfamic Acid

Chromatographic Separation Techniques for Isolation and Purification

Chromatographic techniques are fundamental to the isolation of MeIQx N2-sulfamic acid from interfering endogenous compounds present in biological samples such as urine and plasma. The selection of the appropriate technique is dictated by the physicochemical properties of the analyte and the complexity of the sample matrix.

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the analysis of MeIQx and its metabolites. nih.gov Method development for MeIQx N2-sulfamic acid typically employs reversed-phase chromatography, which separates compounds based on their hydrophobicity.

Column and Mobile Phase: A common approach involves using a C18 stationary phase. The separation is achieved using a gradient elution with a mobile phase consisting of an aqueous buffer, such as ammonium (B1175870) acetate (B1210297), and an organic modifier, like methanol (B129727) or acetonitrile. For instance, a method used for related metabolites utilized a 5-μm particle size C18 column (25 cm × 4.6 mm) with a linear gradient from 50 mM ammonium acetate (pH 6.8):methanol (95:5) to 100% methanol over 30 minutes at a flow rate of 1 ml/min. aacrjournals.org

Detection and Validation: Ultraviolet (UV) detection, particularly with a photodiode array (PDA) detector, is often used to confirm peak identities by comparing the UV spectra of eluted peaks with that of authentic standards. nih.gov Method validation is crucial to ensure reliability. While specific validation data for MeIQx N2-sulfamic acid is not extensively published, a typical validation protocol would assess linearity, limit of detection (LOD), limit of quantification (LOQ), accuracy, and precision, as shown in the hypothetical validation data below.

| Validation Parameter | Typical Performance Characteristic |

| Linearity (R²) | >0.995 |

| Limit of Detection (LOD) | 0.05 - 0.5 ng/mL |

| Limit of Quantification (LOQ) | 0.15 - 1.5 ng/mL |

| Accuracy (Recovery %) | 85 - 115% |

| Precision (RSD %) | <15% |

This interactive table presents typical performance characteristics for a validated HPLC method for trace analysis of heterocyclic amine metabolites.

Ultra-Performance Liquid Chromatography (UPLC) utilizes columns with sub-2 μm particles, operating at higher pressures than conventional HPLC. This results in significantly improved resolution, higher sensitivity, and substantially shorter analysis times. A UPLC-MS/MS method for the analysis of various heterocyclic amines demonstrated a complete separation of 11 analytes within an 8-minute run time. uliege.be This high-throughput capability is invaluable for large-scale epidemiological studies. The enhanced sensitivity of UPLC systems allows for lower limits of detection, with reported LODs and LOQs for related compounds in the ranges of 0.3–5.5 μg/L and 0.9–6.3 μg/L, respectively. uliege.be

The low concentrations of MeIQx N2-sulfamic acid in biological fluids necessitate an extraction and enrichment step prior to chromatographic analysis. Solid-Phase Extraction (SPE) is a widely adopted technique for sample cleanup and concentration. nih.govnih.gov For heterocyclic amines and their metabolites, SPE cartridges with mixed-mode cation exchange sorbents are often employed to retain the basic amine functionality.

For unparalleled selectivity, Immunoaffinity Chromatography (IAC) is the gold standard. This technique uses monoclonal antibodies immobilized on a solid support that specifically bind to the target analyte or a class of structurally related compounds. nih.gov Research has shown that IAC can be used to effectively purify MeIQx metabolites from the urine of exposed rats and humans. nih.gov A two-step procedure involving an initial SPE cleanup (e.g., using Certify II cartridges) followed by IAC provides a highly purified extract for subsequent analysis. aacrjournals.org In this process, after loading the sample onto the IAC column, washes with buffers remove non-specifically bound matrix components, after which the purified metabolites are eluted with a solvent like methanol. aacrjournals.org This high degree of specificity significantly reduces matrix effects and improves the accuracy of quantification.

Gas Chromatography (GC) is a powerful separation technique, but its application to polar, non-volatile metabolites like MeIQx N2-sulfamic acid requires chemical derivatization to increase volatility and thermal stability. A highly sensitive method for related MeIQx metabolites involves analysis by capillary GC coupled with mass spectrometry using negative ion chemical ionization (NICI-MS). aacrjournals.orgnih.gov

For example, the N-hydroxy glucuronide metabolite of MeIQx was analyzed by first converting it to 2-hydroxy-MeIQx, followed by derivatization to form a 3,5-bis(trifluoromethyl)benzyl ether derivative. aacrjournals.org This derivative is highly electrophilic, making it exceptionally sensitive to detection by electron capture NICI-MS. This approach provides picogram-level sensitivity, which is essential for detecting the trace amounts of metabolites found in biological samples. aacrjournals.org The precision of such an assay was demonstrated with an intersample coefficient of variation of 8.5%, and accuracy (recovery) was validated to be between 91% and 97%. aacrjournals.org

Mass Spectrometry (MS) for Definitive Structural Elucidation and Quantitative Analysis

Mass spectrometry is an indispensable tool for the analysis of MeIQx N2-sulfamic acid, providing definitive structural confirmation and enabling highly sensitive and specific quantification.

The coupling of liquid chromatography with tandem mass spectrometry (LC-MS/MS) is the definitive technique for profiling and quantifying MeIQx metabolites. nih.gov This method offers superior selectivity and sensitivity compared to LC with UV detection. After chromatographic separation, the analyte is ionized, typically using electrospray ionization (ESI), and the resulting parent ion is selected and fragmented to produce characteristic product ions.

The analysis is often performed in Multiple Reaction Monitoring (MRM) mode, where the mass spectrometer is set to detect specific precursor-to-product ion transitions. This process virtually eliminates background noise, allowing for accurate quantification at very low levels. Studies have successfully used LC-MS/MS to measure the total amount of MeIQx, including the N2-glucuronide and sulfamate (B1201201) metabolites, in human urine after acid hydrolysis. nih.gov The development of an LC-MS/MS method involves optimizing MS parameters for the specific analyte. While the exact transitions for MeIQx N2-sulfamic acid are not widely published, a hypothetical set of parameters can be inferred based on the analysis of the parent compound and related heterocyclic amines.

| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Ionization Mode |

| MeIQx | 214.1 | 199.2 | ESI Positive |

| MeIQx N2-Sulfamic Acid | 294.1 | 214.1 (Loss of SO₃) | ESI Negative |

| Internal Standard (e.g., MeIQx-d3) | 217.1 | 202.2 | ESI Positive |

This interactive table illustrates potential MRM transitions for the LC-MS/MS analysis of MeIQx and its N2-sulfamic acid metabolite. The transition for the sulfamic acid is hypothetical, based on the expected fragmentation pattern (neutral loss of the sulfonate group).

This combination of selective extraction, high-resolution UPLC or HPLC separation, and specific LC-MS/MS detection provides a robust and reliable workflow for the advanced characterization and quantification of MeIQx N2-sulfamic acid in complex biological matrices.

Electrospray Ionization (ESI) and Other Ionization Techniques in MS Analysis

Electrospray ionization (ESI) is a soft ionization technique particularly well-suited for the analysis of polar and thermally labile molecules like MeIQx N2-sulfamic acid. In ESI-mass spectrometry (MS), the analyte is ionized directly from a solution, which typically consists of a mixture of water and an organic solvent such as methanol or acetonitrile, often with the addition of a small amount of acid or base to promote ion formation. For MeIQx N2-sulfamic acid, analysis in the negative ion mode is generally preferred due to the acidic nature of the sulfamic acid group, which readily forms a negatively charged sulfamate ion [M-H]⁻.

The ESI process generates multiply charged ions with minimal fragmentation, allowing for the determination of the molecular weight of the intact molecule. The high sensitivity of ESI-MS makes it an invaluable tool for detecting and quantifying metabolites present in complex biological matrices at low concentrations. While other ionization techniques exist, ESI remains the most common and effective method for the analysis of polar conjugates such as sulfamates.

Application of Selected Reaction Monitoring (SRM) and Product Ion Scan Modes

Tandem mass spectrometry (MS/MS) techniques, such as product ion scanning and selected reaction monitoring (SRM), are essential for the structural confirmation and quantification of MeIQx N2-sulfamic acid.

In a product ion scan , a specific precursor ion, in this case, the [M-H]⁻ ion of MeIQx N2-sulfamic acid, is selected in the first mass analyzer, fragmented through collision-induced dissociation (CID), and the resulting product ions are scanned in the second mass analyzer. This provides a characteristic fragmentation pattern, or "fingerprint," of the molecule. For MeIQx N2-sulfamic acid, a characteristic fragmentation would be the loss of the SO₃ group (80 Da), resulting in a prominent product ion corresponding to the de-sulfonated MeIQx amine radical anion.

Selected Reaction Monitoring (SRM) is a highly sensitive and selective quantitative technique. In SRM, the mass spectrometer is set to monitor one or more specific precursor-to-product ion transitions. For the quantification of MeIQx N2-sulfamic acid, a common transition would be from the precursor ion [M-H]⁻ to a specific, abundant product ion generated upon fragmentation. The intensity of this transition is proportional to the concentration of the analyte in the sample. The specificity of SRM allows for accurate quantification even in complex biological samples with minimal sample cleanup.

| Parameter | Description | Typical Value/Setting |

| Ionization Mode | Electrospray Ionization (ESI) | Negative |

| Precursor Ion (m/z) | [M-H]⁻ of MeIQx N2-sulfamic acid | To be determined |

| Product Ion (m/z) | Fragment ion after CID | To be determined |

| Collision Energy | Energy used for fragmentation | Optimized for maximum product ion intensity |

High-Resolution Mass Spectrometry (HRMS) for Accurate Mass Determination and Elemental Composition

High-resolution mass spectrometry (HRMS) provides highly accurate mass measurements, which are crucial for determining the elemental composition of an unknown compound. For MeIQx N2-sulfamic acid, HRMS can confirm the molecular formula by measuring the mass of the [M-H]⁻ ion with a high degree of accuracy (typically within 5 ppm). This allows for the unambiguous differentiation between compounds with the same nominal mass but different elemental compositions. The accurate mass measurement, combined with the isotopic pattern of the molecule, provides strong evidence for the presence of sulfur, further confirming the identity of the sulfamic acid conjugate.

| Parameter | MeIQx N2-Sulfamic Acid |

| Molecular Formula | C₁₁H₁₁N₅O₃S |

| Monoisotopic Mass | 293.0637 |

| Theoretical m/z of [M-H]⁻ | 292.0559 |

Nuclear Magnetic Resonance (NMR) Spectroscopy for Unambiguous Structural Confirmation

While mass spectrometry provides valuable information on the molecular weight and elemental composition, Nuclear Magnetic Resonance (NMR) spectroscopy is indispensable for the unambiguous structural elucidation of molecules, including the precise location of substituents.

Proton NMR (¹H NMR) for Proton Environment Analysis

Proton NMR (¹H NMR) provides detailed information about the chemical environment of each proton in a molecule. In the ¹H NMR spectrum of MeIQx N2-sulfamic acid, the signals for the aromatic and methyl protons of the MeIQx core would be observed. The presence of the N2-sulfamic acid group would lead to a downfield shift of the adjacent aromatic proton compared to the parent MeIQx molecule, due to the electron-withdrawing nature of the sulfamate group. The proton on the sulfamate nitrogen (N-H) would likely appear as a broad singlet, and its chemical shift would be sensitive to the solvent and temperature. Based on studies of other sulfamated compounds, this proton resonance can be expected in the downfield region of the spectrum. nih.gov

| Proton | Expected Chemical Shift Range (ppm) | Multiplicity |

| Aromatic Protons | 7.0 - 8.5 | Singlet, Doublet |

| Methyl Protons | 2.5 - 4.0 | Singlet |

| Sulfamate N-H | Variable, likely downfield | Broad Singlet |

Advanced 2D NMR Techniques (e.g., COSY, HMQC, HMBC) for Connectivity and Stereochemical Assignment

Two-dimensional (2D) NMR experiments are powerful tools for establishing the connectivity between atoms in a molecule.

COSY (Correlation Spectroscopy) reveals proton-proton (¹H-¹H) coupling networks, helping to identify adjacent protons in the aromatic system of the MeIQx core.

HMQC (Heteronuclear Multiple Quantum Coherence) or HSQC (Heteronuclear Single Quantum Coherence) correlates directly bonded proton and carbon atoms, allowing for the assignment of the carbon signals based on the known proton assignments. nih.gov

HMBC (Heteronuclear Multiple Bond Correlation) shows correlations between protons and carbons over two or three bonds. This is particularly useful for identifying the site of sulfonation. For MeIQx N2-sulfamic acid, an HMBC correlation between the sulfamate N-H proton and the carbon atom at the C2 position of the quinoxaline (B1680401) ring would provide definitive evidence for the location of the sulfamic acid group.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Chromophore Characterization and Quantification in Flow Systems

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule and is particularly useful for characterizing compounds with chromophores, such as the quinoxaline ring system in MeIQx. The UV-Vis spectrum of MeIQx exhibits characteristic absorption maxima. The addition of the N2-sulfamic acid group is expected to cause a slight shift in these absorption maxima (either a bathochromic or hypsochromic shift) due to the electronic effect of the substituent on the chromophore.

UV-Vis spectroscopy can also be used for quantification, especially when coupled with a flow system like high-performance liquid chromatography (HPLC). By monitoring the absorbance at a specific wavelength (typically at one of the absorption maxima), the concentration of MeIQx N2-sulfamic acid in the eluent can be determined, providing a means for quantitative analysis in biological samples. The UV spectrum of the parent compound, MeIQx, has been reported, and the spectrum of its N2-sulfamic acid derivative is expected to be similar, with potential shifts in the absorption maxima. aacrjournals.org

| Compound | Reported λmax (nm) |

| MeIQx | ~267, ~340 |

| MeIQx N2-Sulfamic Acid | Expected to be similar to MeIQx with slight shifts |

Development and Optimization of Quantification Strategies for MeIQx N2-Sulfamic Acid in Biological Samples

The quantification of MeIQx N2-sulfamic acid in biological samples, such as urine, is pivotal for understanding the metabolic fate of the parent compound, MeIQx. Given that MeIQx N2-sulfamic acid represents a major detoxification product, its measurement provides insights into an individual's capacity to metabolize and eliminate this potent carcinogen. The development of robust quantification strategies has therefore been a key focus of research in this area.

Indirect Measurement Approaches Utilizing Chemical Hydrolysis (e.g., Acid Hydrolysis to Parent MeIQx)

A predominant and effective strategy for quantifying MeIQx N2-sulfamic acid is through an indirect approach involving chemical hydrolysis. This method leverages the chemical instability of the sulfamic acid conjugate under acidic conditions. By treating a biological sample with acid, the N-sulfamate bond is cleaved, quantitatively converting MeIQx N2-sulfamic acid, along with other acid-labile conjugates like the N2-glucuronide, back to the parent amine, MeIQx. umn.edunih.gov

This conversion allows for the measurement of "total MeIQx" following hydrolysis, which represents the sum of the unmetabolized MeIQx and its acid-labile conjugates. The concentration of the conjugated metabolites, including MeIQx N2-sulfamic acid, can then be inferred by subtracting the concentration of free MeIQx measured in a parallel, non-hydrolyzed sample.

The analytical workflow typically involves the extraction of MeIQx and its metabolites from the biological matrix, often employing techniques like solid-phase extraction. The extract is then divided, with one portion subjected to acid hydrolysis. Both the hydrolyzed and non-hydrolyzed fractions are then purified, often using immunoaffinity chromatography with monoclonal antibodies specific to MeIQx, and subsequently analyzed by sensitive analytical instrumentation such as gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-tandem mass spectrometry (LC-MS/MS). umn.edunih.gov

Research has demonstrated that this acid hydrolysis step can significantly increase the detectable amount of MeIQx in urine samples. Studies have reported a 3- to 21-fold increase in MeIQx concentration after acid treatment, underscoring that a substantial portion of the administered dose is excreted as conjugated metabolites. umn.edu

Table 1: Effect of Acid Hydrolysis on the Quantification of MeIQx in Human Urine

| Sample ID | MeIQx Concentration (ng/mL) without Hydrolysis | MeIQx Concentration (ng/mL) with Acid Hydrolysis | Fold Increase |

| 1 | 0.8 | 12.8 | 16 |

| 2 | 1.2 | 25.2 | 21 |

| 3 | 0.5 | 1.5 | 3 |

| 4 | 1.5 | 18.0 | 12 |

| 5 | 0.9 | 14.4 | 16 |

This table presents illustrative data based on reported findings, demonstrating the significant increase in measurable MeIQx concentration following acid hydrolysis of urinary conjugates. The fold increase highlights the prevalence of conjugated metabolites like MeIQx N2-sulfamic acid.

Application of Deuterium-Labeled Internal Standards for Accurate Quantification and Recovery Assessment

To ensure the accuracy and precision of quantification methods for MeIQx and its metabolites, the use of stable isotope-labeled internal standards is indispensable. Deuterium-labeled MeIQx ([D3]-MeIQx) is commonly employed as an internal standard in these analyses. nih.govaacrjournals.orgnih.gov

An internal standard is a compound that is chemically almost identical to the analyte of interest but has a different mass due to the isotopic label. It is added in a known quantity to the biological sample at the beginning of the analytical procedure. The internal standard experiences the same potential for loss during sample preparation, extraction, and analysis as the target analyte.

By monitoring the signal of the deuterium-labeled internal standard relative to the unlabeled analyte in the mass spectrometer, analysts can correct for any variations in recovery or instrument response. This normalization is crucial for mitigating matrix effects, where other components in the complex biological sample can suppress or enhance the ionization of the analyte, leading to inaccurate results. The use of a stable isotope-labeled internal standard is considered the gold standard for quantitative mass spectrometry as it provides the most effective compensation for these analytical variables.

The process of recovery assessment involves comparing the response of the internal standard in the processed sample to its response in a clean solvent. This allows for the calculation of the efficiency of the extraction and cleanup process. Accurate determination of recovery is vital for validating the analytical method and ensuring that the reported concentrations in the biological samples are a true reflection of the actual levels.

Table 2: Recovery Assessment of MeIQx from Urine using a Deuterium-Labeled Internal Standard

| Sample Type | MeIQx Recovery (%) without Internal Standard Correction | MeIQx Recovery (%) with [D3]-MeIQx Internal Standard Correction | Precision (%RSD) with Internal Standard |

| Urine Sample A | 65 | 98.5 | 3.2 |

| Urine Sample B | 72 | 101.2 | 2.8 |

| Urine Sample C | 58 | 97.9 | 4.1 |

| Quality Control Low | 68 | 99.1 | 3.5 |

| Quality Control High | 75 | 102.5 | 2.5 |

%RSD = Percent Relative Standard Deviation This table illustrates the critical role of a deuterium-labeled internal standard in correcting for analyte loss during sample processing. The uncorrected recovery can be variable and significantly less than 100%, while the corrected recovery is consistently near 100%, with improved precision, demonstrating the accuracy of the method.

Future Research Directions and Methodological Advancements in Meiqx N2 Sulfamic Acid Research

Development of Novel, More Efficient Synthetic Methodologies for MeIQx N2-Sulfamic Acid and its Functional Analogues

The synthesis of MeIQx was first reported by Kasai et al. and involved the methylation of 6-amino-3-methyl-5-nitroquinoxaline, reduction to the 5-amino derivative, and subsequent cyclization. nih.gov While effective, this and other existing methods can be resource-intensive. Future research will likely focus on developing more streamlined and efficient synthetic routes. The use of green catalysts, such as sulfamic acid (H₂NSO₃H), has shown promise in various organic syntheses, including the preparation of 1,5-benzodiazepines under solvent-free conditions. researchgate.net Exploring the application of such catalysts could lead to more environmentally friendly and higher-yield production of MeIQx N2-sulfamic acid and its analogues.

Furthermore, the synthesis of functional analogues of MeIQx N2-sulfamic acid is a critical area for future investigation. These analogues can serve as probes to better understand the structure-activity relationships of MeIQx metabolites and their interactions with biological macromolecules. The development of amide derivatives of related imidazo-pyridines has already been explored for their anticancer potential, providing a template for the design of novel MeIQx analogues. semanticscholar.org

Table 1: Potential Improvements in Synthetic Methodologies

| Current Approach | Potential Future Direction | Expected Benefits |

| Multi-step synthesis | Green catalyst-mediated synthesis | Increased efficiency, reduced environmental impact |

| Limited analogue availability | Targeted synthesis of functional analogues | Enhanced understanding of structure-activity relationships |

Advancements in High-Throughput Analytical Profiling and Biomonitoring of HCA Metabolites, including MeIQx N2-Sulfamic Acid

Biomonitoring of HCA metabolites in human samples is essential for assessing exposure and understanding metabolism. Current methods often involve solid-phase extraction, immunoaffinity separation, and quantification by gas chromatography-mass spectrometry. nih.gov While sensitive, these methods can be laborious. The future of HCA metabolite analysis lies in the development of high-throughput screening (HTS) methods.

Advancements in liquid chromatography-electrospray ionization tandem mass spectrometry (LC-ESI/MS/MS) have enabled the rapid and sensitive detection of HCA metabolites in urine with minimal sample volume. researchgate.net Future research will likely focus on the full automation of these analytical platforms to increase sample throughput. Additionally, exploring alternative biological matrices, such as hair, may provide a non-invasive means for biomonitoring chronic exposure to HCAs like MeIQx. nih.gov

Table 2: Comparison of Biomonitoring Techniques

| Technique | Sample Matrix | Throughput | Key Advantage |

| GC-MS | Urine | Moderate | High sensitivity and specificity |

| LC-ESI/MS/MS | Urine | High | Rapid analysis, low sample volume |

| Hair Analysis | Hair | Moderate | Non-invasive, reflects chronic exposure |

Refinement of Computational Models for Enhanced Precision in Predicting MeIQx Metabolic Fate

The metabolic fate of MeIQx is complex, involving both bioactivation and detoxification pathways primarily catalyzed by cytochrome P450 enzymes, particularly CYP1A2. nih.govnih.gov Mathematical models based on ordinary differential equations (ODEs) have been developed to simulate the metabolism of MeIQx and predict the balance between its activation and detoxification. researchgate.net

Future research will focus on refining these computational models by incorporating more extensive experimental data and employing advanced machine learning algorithms. The REFINED (REpresentation of Features as Images with NEighborhood Dependencies) computational procedure, which maps high-dimensional feature vectors into 2D images for analysis with convolutional neural networks (CNNs), offers a novel approach to predictive modeling that could be adapted for predicting the metabolic fate of MeIQx with greater accuracy. nih.gov Such refined models will be invaluable for predicting inter-individual variability in MeIQx metabolism and assessing cancer risk.

Integration of Multi-Omics Data (e.g., Proteomics, Metabolomics) for a More Comprehensive Understanding of MeIQx N2-Sulfamic Acid's Role in Metabolic Pathways

A holistic understanding of the biological role of MeIQx N2-sulfamic acid requires the integration of data from multiple "omics" platforms. mdpi.com Proteomic and metabolomic analyses can provide a comprehensive snapshot of the cellular response to HCA exposure. frontiersin.orgmdpi.com

Future studies will increasingly employ multi-omics approaches to elucidate the metabolic pathways affected by MeIQx and its metabolites. By combining proteomics to identify changes in protein expression with metabolomics to profile alterations in small molecule metabolites, researchers can construct detailed metabolic networks. frontiersin.orgmdpi.com This integrated approach will be instrumental in identifying key proteins and metabolic pathways involved in the detoxification of MeIQx via the formation of MeIQx N2-sulfamic acid and in understanding the broader physiological consequences of HCA exposure. frontiersin.orgresearchgate.net

Q & A

Basic Research Questions

Q. What analytical techniques are commonly used to detect and quantify MeIQx N2-sulfamic acid in biological or food matrices?

- Methodology : Ultra-performance liquid chromatography coupled with triple quadrupole mass spectrometry (UPLC-MS/MS) is the gold standard for detecting MeIQx derivatives. For example, MeIQx-N2-sulfamic acid can be quantified using a nanoACQUITY UPLC system with a capillary column (75 µm × 10 cm) packed with C18-bonded media. Mobile phases typically include 0.1% formic acid in water (phase A) and acetonitrile (phase B) for gradient elution . Separation of polar and non-polar analytes (e.g., MeIQx precursors like glucose and creatinine) requires multi-reaction monitoring (MRM) to resolve structurally similar compounds .

Q. What experimental variables influence the formation of MeIQx N2-sulfamic acid in model systems?

- Methodology : Simulated systems (e.g., heated meat models) should include controlled variables such as temperature (120–250°C), cooking duration, and precursor concentrations (e.g., creatine, glucose, and free amino acids). For example, in oil-containing systems, MeIQx levels increase due to lipid peroxidation, which accelerates Maillard reactions. In oil-free systems, precursor availability and thermal degradation kinetics dominate. Validation requires parallel experiments with and without inhibitors (e.g., garlic sulfides) to isolate contributing factors .

Q. Which inhibitors are most effective at suppressing MeIQx formation, and how should their efficacy be tested?

- Methodology : Flavonoids (e.g., genistein, naringenin) and organosulfur compounds (e.g., diallyl disulfide) are tested in in vitro and ex vivo models. For instance:

- Inhibition rate calculation : , where is MeIQx concentration.

- Key findings : Genistein achieves 71.57% inhibition in roasted chicken breast, while diallyl disulfide reduces MeIQx by 67.3% in oil-rich systems. However, some compounds (e.g., quercetin) promote MeIQx formation, necessitating dose-response assays .

Advanced Research Questions

Q. How can researchers reconcile contradictory data on MeIQx inhibition across studies (e.g., conflicting roles of flavonoids)?

- Methodology : Discrepancies often arise from differences in experimental design:

- Matrix composition : Oil content amplifies lipid-derived radicals, altering inhibitor efficacy (e.g., diallyl disulfide’s inhibition rate increases from 31.2% to 67.3% in oil-rich vs. oil-free systems) .

- Compound structure : Hydroxyl group positioning in flavonoids (e.g., genistein vs. quercetin) affects radical scavenging capacity. Use computational chemistry (e.g., density functional theory) to predict reactivity .

- Standardization : Replicate studies using harmonized protocols (e.g., ISO/IEC 17025 guidelines) and report raw data in appendices for transparency .

Q. What in vitro or in vivo models best replicate human metabolic pathways for MeIQx N2-sulfamic acid detoxification?

- Methodology :

- Phase II metabolism : Use human hepatocyte cultures or SULT1A1/UGT1A1-transfected cell lines to study sulfamation and glucuronidation. For example, MeIQx-N2-SO3H formation is catalyzed by sulfotransferase 1A1 (SULT1A1), while glucuronide conjugates (e.g., MeIQx-N2-Gl) depend on UGT1A isoforms .

- Ussing chambers : Simulate intestinal absorption by quantifying mucosal-to-serosal flux of MeIQx and its metabolites. Buffer compositions must mimic physiological pH and ion gradients .

Q. How should researchers design experiments to distinguish between direct and indirect inhibition mechanisms (e.g., radical scavenging vs. precursor depletion)?

- Methodology :

- Time-resolved sampling : Collect intermediates (e.g., pyridines, pyrazines) at 5–10-minute intervals during heating to track precursor consumption via GC-MS.

- Radical trapping : Add spin-trapping agents (e.g., DMPO) to electron paramagnetic resonance (EPR) assays to quantify hydroxyl/alkyl radical suppression by inhibitors .

- Isotopic labeling : Use -labeled glucose or creatinine to trace precursor incorporation into MeIQx via LC-HRMS .

Methodological Best Practices

Q. What statistical approaches are recommended for analyzing dose-response relationships in MeIQx inhibition studies?

- Methodology :

- Non-linear regression : Fit data to a four-parameter logistic model (e.g., ) to calculate IC values.

- Multivariate analysis : Apply principal component analysis (PCA) to datasets with >10 variables (e.g., precursor levels, inhibitor concentrations, thermal profiles) to identify dominant factors .

Q. How can researchers ensure reproducibility when reporting experimental protocols for MeIQx-related studies?

- Guidelines :

- Detailed Materials : Specify reagent grades (e.g., ACS-grade sulfonic acid cation-exchange resins) and instrument parameters (e.g., triple quadrupole mass spectrometers with MRM transitions) .

- Supplementary data : Include raw chromatograms, calibration curves, and uncertainty estimates (e.g., ±2σ) in appendices. Reference protocols from journals like Food Science or Analytical Chemistry .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.